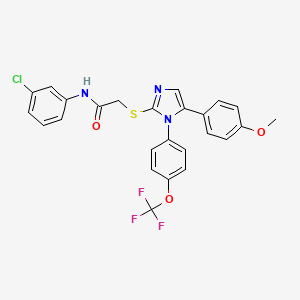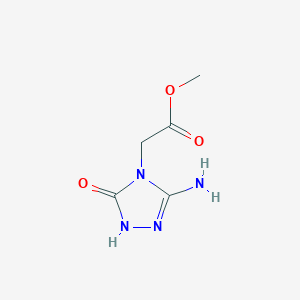
2-カルバモイルチオ-N-(2-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-carbamothioyl-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H12N2O2S It is a thioamide derivative, characterized by the presence of an amino group, a methoxyphenyl group, and a thioxopropanamide moiety
科学的研究の応用
2-carbamothioyl-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds like acetamide are known to interact with proteins such as theAliphatic amidase expression-regulating protein .
Biochemical Pathways
Based on the known targets of similar compounds, it’s possible that this compound could influence pathways related toamidase activity .
Pharmacokinetics
Similar compounds like acetamide have been found to have certain pharmacokinetic properties
Result of Action
Based on the known targets of similar compounds, it’s possible that this compound could influence cellular processes related toamidase activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamothioyl-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with a thioamide precursor under controlled conditions. One common method includes the following steps:
Formation of the Thioamide Precursor: This involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioamide.
Coupling Reaction: The thioamide precursor is then reacted with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-carbamothioyl-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
3-amino-N-(2-methoxyphenyl)benzamide: Similar structure but lacks the thioxo group.
3-amino-4-cyanothiophene derivatives: Contains a thiophene ring instead of the thioxopropanamide moiety.
N-(2-methoxyphenyl)-3-nitrobenzamide: Contains a nitro group instead of the thioxo group.
Uniqueness
2-carbamothioyl-N-(2-methoxyphenyl)acetamide is unique due to the presence of the thioxopropanamide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-3-sulfanylidenepropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-14-8-5-3-2-4-7(8)12-10(13)6-9(11)15/h2-5H,6H2,1H3,(H2,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINGNTXFINYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2435068.png)
![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2435069.png)

![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)




![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2435084.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)

![[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2435089.png)

